molecular formula C22H29N9NaO9S2 B1668822 セフブペラゾンナトリウム CAS No. 76648-01-6

セフブペラゾンナトリウム

カタログ番号: B1668822
CAS番号: 76648-01-6
分子量: 650.6 g/mol
InChIキー: HKFFDVOEBVRKTD-FDVIUCIPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tomiporan”は、化学名セフブペラゾン の化合物です。 1985年に初めて使用が承認されました 。セフブペラゾンは、ベータラクタム系抗生物質、特にセファロスポリン系に属しています。これらの抗生物質は、細菌感染症の治療に広く使用されています。

2. 製法

合成経路:: セフブペラゾンは、様々な経路で合成できます。一般的な方法の1つは、7-アミノセファロスポラン酸 (7-ACA) と 3-(2-チエニル)アクリル酸を反応させる方法です。生成された化合物は、さらに修飾されてセフブペラゾンが得られます。

反応条件:: セフブペラゾンの合成における具体的な反応条件は異なる場合がありますが、通常は適切な溶媒、触媒、温度制御が含まれます。

工業生産:: セフブペラゾンは、大規模な発酵プロセスを用いて工業的に生産されています。微生物 (ストレプトマイセスなど) を培養して化合物を生成し、それを分離して精製します。

科学的研究の応用

Cefoperazone, marketed under the name Cefobid, is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various bacterial infections . While its clinical use has been discontinued in the U.S., cefoperazone is available in several European countries .

General Information:

  • Cefoperazone is effective against a range of bacteria, including S. pneumoniae, H. influenzae, S. aureus, and P. aeruginosa .
  • It is used to treat infections in the respiratory tract, abdomen, skin, and female genital tracts .
  • Cefoperazone is soluble in water .

Approved Uses of Cefoperazone (CEFOBID):

  • Respiratory Tract Infections: Effective against infections caused by S. pneumoniae, H. influenzae, S. aureus (penicillinase and non-penicillinase producing strains), S. pyogenes (Group A beta-hemolytic streptococci), P. aeruginosa, Klebsiella pneumoniae, E. coli, Proteus mirabilis, and Enterobacter species.
  • Peritonitis and Other Intra-abdominal Infections: Targets infections caused by E. coli, P. aeruginosa, and anaerobic gram-negative bacilli (including Bacteroides fragilis).
  • Bacterial Septicemia: Addresses septicemia caused by S. pneumoniae, S. agalactiae, S. aureus, Pseudomonas aeruginosa, E. coli, Klebsiella spp., Klebsiella pneumoniae, Proteus species (indole-positive and indole-negative), Clostridium spp., and anaerobic gram-positive cocci.
  • Infections of the Skin and Skin Structures: Fights infections caused by S. aureus (penicillinase and non-penicillinase producing strains), S. pyogenes, and P. aeruginosa.
  • Pelvic Inflammatory Disease, Endometritis, and Other Infections of the Female Genital Tract: Used against infections caused by N. gonorrhoeae, S. epidermidis, S. agalactiae, E. coli, Clostridium spp., Bacteroides species (including Bacteroides fragilis), and anaerobic gram-positive cocci.
  • Urinary Tract Infections: Targets infections caused by Escherichia coli and Pseudomonas aeruginosa.

Cefoperazone Sodium and Sulbactam Sodium Combination:

  • A study assessed the therapeutic efficacy and safety of Cefoperazone Sodium and Sulbactam Sodium in managing surgical site infections (SSIs) .
  • The observation group treated with Cefoperazone Sodium and Sulbactam Sodium showed a significantly higher cure rate (58.18%) and overall efficacy rate (94.55%) compared to the control group treated with Cefuroxime (cure rate of 32.73% and overall efficacy rate of 70.91%) .
  • Statistical analysis confirmed a significant difference in therapeutic success between the two groups (p < 0.05) .
  • The combination of Cefoperazone Sodium and Sulbactam Sodium may offer a more effective option for managing SSIs, with the potential to improve cure rates and overall treatment outcomes compared to Cefuroxime .

Other Applications:

  • Cefoperazone has been used in a study of P-glycoprotein expression in MCF-7 breast carcinoma cells at concentrations of 0.02 - 2 mg/ml .
  • It is also used in a campylobacter selective medium for isolating thermophilic campylobacter species .

作用機序

セフブペラゾンは、ペニシリン結合タンパク質 (PBP) に結合することにより、細菌の細胞壁合成を阻害します。これにより、ペプチドグリカン形成が阻害され、細胞溶解と細菌死が引き起こされます。

生化学分析

Biochemical Properties

Cefbuperazone Sodium interacts with various enzymes and proteins in biochemical reactions. Like all beta-lactam antibiotics, Cefbuperazone Sodium binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

The effects of Cefbuperazone Sodium on cells are primarily related to its inhibition of cell wall synthesis. By binding to PBPs, it disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . This impacts cell function and can influence cellular processes such as cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of Cefbuperazone Sodium involves its binding to PBPs. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of Cefbuperazone Sodium vary with different dosages. Pharmacological studies with Cefbuperazone Sodium doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .

Metabolic Pathways

The excretion pattern differs between species .

Transport and Distribution

Cefbuperazone Sodium is distributed rapidly throughout the body with short-lived high concentrations in liver and kidney and longer-lasting high concentrations in urine and intestinal contents .

準備方法

Synthetic Routes:: Cefbuperazone can be synthesized through various routes. One common method involves the reaction of 7-aminocephalosporanic acid (7-ACA) with 3-(2-thienyl)acrylic acid. The resulting compound undergoes further modifications to yield cefbuperazone.

Reaction Conditions:: The specific reaction conditions for cefbuperazone synthesis may vary, but they typically involve suitable solvents, catalysts, and temperature control.

Industrial Production:: Cefbuperazone is industrially produced using large-scale fermentation processes. Microorganisms (such as Streptomyces) are cultured to produce the compound, which is then isolated and purified.

化学反応の分析

セフブペラゾンは、いくつかの化学反応を起こします。

    加水分解: ベータラクタム環は、ベータラクタマーゼによって加水分解され、不活性化される可能性があります。

    酸化: セフブペラゾンは酸化反応を起こし、安定性と薬物動態に影響を与える可能性があります。

    置換: 分子上の様々な官能基が置換され、その特性に影響を与える可能性があります。

一般的な試薬には、酵素 (ベータラクタマーゼ)、酸化剤、求核剤が含まれます。主な生成物には、加水分解された形態と酸化生成物が含まれます。

4. 科学研究への応用

セフブペラゾンは、次のような用途があります。

    臨床医学: 感受性のある微生物が原因の感染症の治療に使用されます。

    研究: 科学者は、その薬物動態、有効性、安全性プロファイルを研究しています。

    産業: セフブペラゾンは、抗生物質製剤に貢献しています。

類似化合物との比較

セフブペラゾンの独自性は、その化学構造と活性スペクトルにあります。類似の化合物には、セフォタキシムやセフトリアキソンなどの他のセファロスポリンが含まれます。

特性

CAS番号

76648-01-6

分子式

C22H29N9NaO9S2

分子量

650.6 g/mol

IUPAC名

sodium;(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/t10-,12+,19+,22-;/m0./s1

InChIキー

HKFFDVOEBVRKTD-FDVIUCIPSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+]

異性体SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC.[Na]

正規SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC.[Na]

外観

Solid powder

Key on ui other cas no.

76648-01-6

純度

>95% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

cefbuperazone
cefbuperazone sodium, (6R-(6alpha,7alpha,7(2R*,3S*)))-isomer
sodium 7beta-(2R, 3S)-2-(4-ethyl-2,3-dioxo-1-piperazinecarboxamido)-(3-hydroxybutanamido)-7alpha-methoxy-3-((1-methyl-1H-tetrazol-5-yl)thiomethyl)-3-cephem-4-carboxylate
T 1982
T-1982

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefbuperazone sodium
Reactant of Route 2
Reactant of Route 2
Cefbuperazone sodium
Reactant of Route 3
Cefbuperazone sodium
Reactant of Route 4
Cefbuperazone sodium
Reactant of Route 5
Cefbuperazone sodium
Reactant of Route 6
Cefbuperazone sodium
Customer
Q & A

Q1: What is the mechanism of action of Cefbuperazone Sodium?

A1: Cefbuperazone Sodium is a third-generation cephalosporin antibiotic. Like other beta-lactam antibiotics, it exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final stages of peptidoglycan synthesis. [] This disruption weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: What is the stability profile of Cefbuperazone Sodium?

A4: Research has shown that Cefbuperazone Sodium for injection remains stable for up to 8 hours when mixed with commonly used infusion solutions like 0.9% NaCl injection and 5% glucose injection. []

Q3: Have any novel crystal forms of Cefbuperazone Sodium been reported?

A5: Yes, a novel crystal form of Cefbuperazone Sodium has been developed and characterized. [] This new form exhibits desirable characteristics such as well-defined granules, good flow properties, and improved stability. []

Q4: Are there analytical methods available for quality control of Cefbuperazone Sodium?

A6: High-performance size exclusion chromatography (HPSEC) has been successfully employed to quantify polymers in Cefbuperazone Sodium, ensuring its quality and consistency. []

Q5: What is known about the pharmacokinetics of Cefbuperazone Sodium?

A7: Studies in healthy volunteers have investigated the serum bactericidal activity (SBA) of Cefbuperazone Sodium at different doses and time points after intravenous administration. [, ] These studies provide insights into the drug's absorption, distribution, and elimination profile. [, ]

Q6: What are the advantages of the novel Cefbuperazone Sodium hydrate?

A9: The newly developed Cefbuperazone Sodium hydrate boasts enhanced storage stability, making it particularly suitable for formulating medications. [] This improved stability could translate to a longer shelf life and potentially greater patient access. []

Q7: Is there information available on the local toxicity of Cefbuperazone Sodium for injection?

A10: Preclinical studies in animals (rabbits, guinea pigs, mice, and rats) have demonstrated that Cefbuperazone Sodium for injection exhibits minimal local toxicity. [] Specifically, it showed no evidence of vascular irritation, hemolysis, or anaphylaxis in these animal models. []

Q8: What are the potential applications of the novel Cefbuperazone Sodium composition powder for injection?

A11: This novel composition, utilizing sodium benzoate, offers several advantages, including improved particle uniformity, higher Cefbuperazone Sodium content, enhanced compatibility and stability, and ease of use. [] It also simplifies the manufacturing process and reduces production costs, making it suitable for large-scale production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。